Cas no 2115637-51-7 (2-(1-ethyl-1H-imidazol-2-yl)propanenitrile)

2-(1-ethyl-1H-imidazol-2-yl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile
- 2115637-51-7
- EN300-1778055
-
- インチ: 1S/C8H11N3/c1-3-11-5-4-10-8(11)7(2)6-9/h4-5,7H,3H2,1-2H3
- InChIKey: AHIHFQGCJIKXQI-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C(C#N)C)CC
計算された属性
- 精确分子量: 149.095297364g/mol
- 同位素质量: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- XLogP3: 0.6
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778055-0.05g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1778055-5.0g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1778055-1g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1778055-1.0g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1778055-10.0g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 10g |
$5405.0 | 2023-05-23 | ||
Enamine | EN300-1778055-0.5g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1778055-5g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1778055-0.1g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1778055-2.5g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1778055-0.25g |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile |
2115637-51-7 | 0.25g |
$1156.0 | 2023-09-20 |
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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2. Book reviews
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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6. Back matter
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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9. Caper tea
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-(1-ethyl-1H-imidazol-2-yl)propanenitrileに関する追加情報
Comprehensive Overview of 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile (CAS No. 2115637-51-7)
2-(1-ethyl-1H-imidazol-2-yl)propanenitrile (CAS No. 2115637-51-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features an imidazole ring, a heterocyclic moiety known for its versatility in drug design, coupled with a nitrile functional group, which enhances its reactivity and potential applications. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in the development of small-molecule inhibitors and biologically active compounds.
The growing demand for imidazole derivatives in medicinal chemistry has propelled studies on 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile. Its molecular structure allows for modifications that can target specific enzymes or receptors, making it a valuable candidate for drug discovery programs. Recent trends in AI-driven molecular design have further highlighted the importance of such compounds, as computational models predict their binding affinities and pharmacokinetic properties with high accuracy. This aligns with the increasing focus on precision medicine and personalized therapeutics, where tailored compounds play a pivotal role.
In addition to pharmaceutical applications, 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile is explored in material science for its potential in creating functional polymers and advanced coatings. The nitrile group offers opportunities for cross-linking reactions, which are critical in developing durable materials with customized properties. Industries are increasingly seeking sustainable alternatives, and this compound’s adaptability makes it a promising candidate for green chemistry initiatives. Its compatibility with catalysis and photoactive materials also opens doors for innovations in renewable energy technologies.
From a synthetic perspective, the preparation of 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile involves multi-step organic reactions, often requiring palladium-catalyzed couplings or microwave-assisted synthesis to improve yield and efficiency. These methods are frequently discussed in academic literature and patent filings, reflecting the compound’s commercial and scientific relevance. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming its structural integrity, ensuring compliance with regulatory standards.
The compound’s stability and solubility profiles are critical factors for its practical use. Researchers often investigate its behavior in various solvent systems and under different pH conditions to optimize formulations. This is particularly relevant for drug delivery systems, where bioavailability and controlled release are paramount. The rise of computational modeling tools has enabled faster screening of such properties, reducing the time and cost associated with experimental trials.
As the scientific community continues to explore 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile, its potential in neurological research and anti-inflammatory therapies is becoming increasingly evident. The compound’s ability to modulate enzyme activity and interact with biological targets positions it as a key player in addressing unmet medical needs. With advancements in high-throughput screening and combinatorial chemistry, the scope of its applications is expected to expand further, solidifying its place in modern chemical innovation.
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